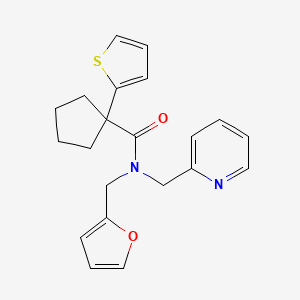

![molecular formula C16H13FN2O4S B2391035 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide CAS No. 899954-64-4](/img/structure/B2391035.png)

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide . This compound is a sodium salt and has a molecular weight of 241.2 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide is1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 . This can be used to generate the molecular structure. Physical And Chemical Properties Analysis

The Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide is a solid at room temperature . It has a molecular weight of 241.2 .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

Research has identified novel derivatives related to the chemical structure of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide with significant antioxidant and anticancer activities. Novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties have been synthesized. These compounds showed potent antioxidant activity, with some derivatives displaying 1.4 times higher antioxidant activity than ascorbic acid. Additionally, anticancer activity was demonstrated through MTT assay against human glioblastoma and triple-negative breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Neurokinin-1 Receptor Antagonism

A compound structurally similar but not identical to the specified chemical was developed as a water-soluble neurokinin-1 receptor antagonist. This compound, designed for both intravenous and oral administration, has shown high efficacy in preclinical tests relevant to emesis and depression. Such findings underscore the potential of related compounds in treating neurological conditions (Harrison et al., 2001).

Inhibition of Dihydroceramide Desaturase

Another study focused on the synthesis of analogues of ceramide, highlighting the effect on dihydroceramide desaturase, an enzyme pivotal in sphingolipid metabolism. This research is crucial for understanding the biochemical pathways involved in cell death and signaling, potentially offering new therapeutic avenues for diseases related to lipid metabolism (Triola et al., 2003).

Crystal Structure Analysis

The crystal structure of a closely related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was determined, providing insights into the molecular configuration and potential reactivity of similar compounds. Understanding the crystal structure is vital for the development of new drugs, as it helps in predicting the behavior and interaction of molecules (Ming-zhi et al., 2005).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of neutral derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate, a research topic not directly related to the specified compound but demonstrating the broader context of fluorine-containing compounds in medicinal chemistry. This research has explored the potential of these compounds in resisting degradation by various enzymes and their effectiveness in treating leukemia, providing a foundation for developing new therapeutic agents (Farquhar et al., 1983).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUKDUNOHVKDMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)